4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide
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Overview
Description
4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide is a versatile chemical compound with a molecular formula of C12H11N3O4S and a molecular weight of 293.30 g/mol . This compound is known for its high purity and unique structure, making it valuable for various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with sulfonimidoyl chloride and subsequent oxidation. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonimidoyl group to other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine
- **4-((4-(s-Hydroxysulfonimidoyl)phenyl)carbamoyl)pyridine 1-oxide derivatives
Uniqueness
This compound is unique due to its combination of a sulfonimidoyl group and a pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzenesulfonimidic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19) |
InChI Key |
TUZLOTSADWGEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=N)(=O)O |
Origin of Product |
United States |
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